Cas no 2172564-83-7 (10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane)

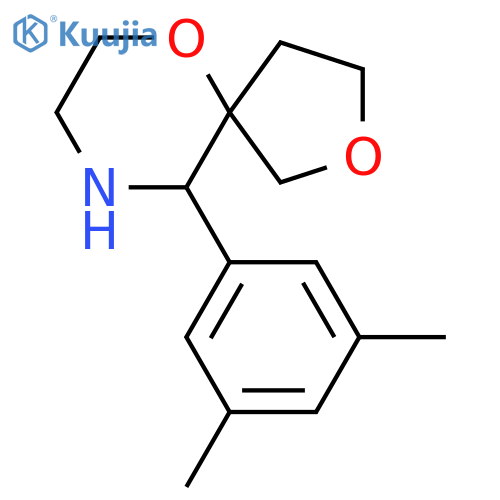

2172564-83-7 structure

商品名:10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane

- 10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane

- 2172564-83-7

- EN300-1641674

-

- インチ: 1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14-15(3-5-17-10-15)18-6-4-16-14/h7-9,14,16H,3-6,10H2,1-2H3

- InChIKey: YRRIUNLNZDRWGC-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2C=C(C)C=C(C)C=2)C21COCC2

計算された属性

- せいみつぶんしりょう: 247.157228913g/mol

- どういたいしつりょう: 247.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 30.5Ų

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1641674-0.5g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 0.5g |

$974.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-0.1g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 0.1g |

$892.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-5.0g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 5g |

$2940.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-10.0g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-2.5g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 2.5g |

$1988.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-0.05g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 0.05g |

$851.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-0.25g |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 0.25g |

$933.0 | 2023-06-04 | ||

| Enamine | EN300-1641674-500mg |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 500mg |

$974.0 | 2023-09-22 | ||

| Enamine | EN300-1641674-2500mg |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 2500mg |

$1988.0 | 2023-09-22 | ||

| Enamine | EN300-1641674-1000mg |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro[4.5]decane |

2172564-83-7 | 1000mg |

$1014.0 | 2023-09-22 |

10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2172564-83-7 (10-(3,5-dimethylphenyl)-2,6-dioxa-9-azaspiro4.5decane) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量